3-(Carboxymethyl)-1-methylpyrrolidine-3-carboxylic acid
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Overview
Description
3-(Carboxymethyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with carboxymethyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of 1-methylpyrrolidine with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is usually carried out in an aqueous medium with sodium hydroxide as the base, followed by acidification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Carboxymethyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The pyrrolidine ring provides structural stability and can influence the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3-(Carboxymethyl)pyrrolidine-3-carboxylic acid: Lacks the methyl group on the pyrrolidine ring.
1-Methylpyrrolidine-3-carboxylic acid: Lacks the carboxymethyl group.
Pyrrolidine-3-carboxylic acid: Lacks both the methyl and carboxymethyl groups.
Uniqueness
3-(Carboxymethyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups on a methyl-substituted pyrrolidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-(carboxymethyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-9-3-2-8(5-9,7(12)13)4-6(10)11/h2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
USAWDWXLHVSZOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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